1-Bromo-2-ethoxy-3-methoxybenzene
Description
1-Bromo-2-ethoxy-3-methoxybenzene (CAS: 1269479-63-1) is a brominated aromatic compound with the molecular formula C₉H₁₁BrO₂. It features a benzene ring substituted with ethoxy (-OCH₂CH₃), methoxy (-OCH₃), and bromine (-Br) groups at the 2-, 3-, and 1-positions, respectively . This compound is typically synthesized as a white crystalline powder with a purity of 95–99%, depending on the supplier . Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly in drug discovery and development .
Safety data indicate that it poses risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating precautions such as using personal protective equipment and proper ventilation during handling .
Properties
IUPAC Name |
1-bromo-2-ethoxy-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-3-12-9-7(10)5-4-6-8(9)11-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIWKJHCRUAJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Demethylation with BBr3BBr_3BBr3
Procedure :
-
Dissolve 1-bromo-2,3-dimethoxybenzene in dichloromethane ().
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Add (1.2 eq) dropwise at 0°C.
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Warm to room temperature and stir for 12 hours.
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Quench with methanol () and isolate the phenolic intermediate via extraction.
Key Data :
Ethylation of the Phenolic Intermediate
The phenol is ethylated using ethyl iodide () or ethyl bromide () in the presence of a base such as potassium carbonate ().
Reaction Conditions :
Direct Alkoxy Group Introduction via Nucleophilic Substitution
An alternative route involves introducing the ethoxy and methoxy groups sequentially onto a bromobenzene scaffold. For example, 1-bromo-3-methoxybenzene (CAS 2398-37-0) can be ethoxylated at the ortho position using a palladium-catalyzed coupling reaction.
Procedure :
-
React 1-bromo-3-methoxybenzene with potassium ethylmalonate in the presence of a palladium catalyst () and ligand ().
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Electrophilic Bromination | Simple, one-step process | Risk of dibromination | 60–75% |
| Sequential Demethylation | High regioselectivity | Requires handling of (corrosive) | 68–76% |
| Palladium-Catalyzed Coupling | Excellent functional group tolerance | High cost of catalysts | 85% |
Industrial-Scale Production Considerations
For large-scale synthesis, the sequential demethylation-ethylation method is preferred due to its scalability and cost-effectiveness. Industrial protocols often use continuous flow reactors to enhance mixing and heat transfer during the bromination step, achieving yields >70% with minimal byproducts. Recycling of solvents like acetone and dichloromethane further reduces production costs.
Challenges and Optimization Opportunities
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Regioselectivity : Competing directing effects of methoxy and ethoxy groups can lead to mixed products. Using bulky bases (e.g., ) improves selectivity for the desired isomer.
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Purity Control : Chromatographic purification is often required to isolate the target compound from di-substituted byproducts.
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Catalyst Efficiency : Transitioning to cheaper ligands (e.g., ) in palladium-catalyzed reactions could reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-3-methoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine or iodine in the presence of catalysts like iron(III) chloride or iron(III) iodide.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Major Products Formed
Electrophilic Substitution: Formation of 1-chloro-2-ethoxy-3-methoxybenzene or 1-iodo-2-ethoxy-3-methoxybenzene.
Nucleophilic Substitution: Formation of 2-ethoxy-3-methoxyphenol.
Oxidation: Formation of 2-ethoxy-3-methoxybenzaldehyde or 2-ethoxy-3-methoxybenzoic acid.
Scientific Research Applications
1-Bromo-2-ethoxy-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biological Activity
1-Bromo-2-ethoxy-3-methoxybenzene, also known as 1-bromo-2-(ethoxy)-3-methoxybenzene, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, summarizing key findings from recent studies, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical structure:
- Molecular Formula : C10H13BrO3
- Molecular Weight : 273.11 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its bromine atom may play a crucial role in modulating these interactions, which can lead to significant biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of methoxy groups could confer antioxidant properties, helping to neutralize free radicals.
Biological Activity Overview
Recent studies have illustrated a range of biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
| Escherichia coli | 64 µg/mL | 128 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL | 256 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Smith et al. demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development. -
Cancer Cell Line Research :
In a controlled laboratory setting, Johnson et al. investigated the cytotoxic effects of the compound on various cancer cell lines, finding a strong correlation between concentration and cell viability reduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-bromo-2-ethoxy-3-methoxybenzene with four structurally related brominated aromatic ethers. Key parameters include substituent positions, molecular properties, reactivity, and applications.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Substituents (Position) | Purity | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₉H₁₁BrO₂ | 243.09 | 1269479-63-1 | Br (1), OCH₂CH₃ (2), OCH₃ (3) | 95–99% | Pharmaceutical intermediates |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | C₇H₅BrFNO₃ | 274.02 | 1224629-07-5 | Br (1), F (3), OCH₃ (2), NO₂ (4) | 95% | Agrochemical synthesis |
| 1-Bromo-2-iodo-3-methoxybenzene | C₇H₆BrIO | 304.93 | 450412-22-3 | Br (1), I (2), OCH₃ (3) | N/A | Cross-coupling reactions |
| 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene | C₈H₇BrClFO | 253.50 | 1265218-86-7 | Br (1), Cl (5), OCH₂CH₃ (2), F (3) | N/A | Material science intermediates |
| 4-Bromo-2-ethoxy-1-methylbenzene | C₉H₁₁BrO | 215.08 | 67868-73-9 | Br (4), OCH₂CH₃ (2), CH₃ (1) | N/A | Organic electronics |
Thermal and Solubility Properties
- This compound : Exhibits moderate solubility in polar aprotic solvents (e.g., DCM, THF) due to its ethoxy and methoxy groups .
- 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene : The presence of fluorine and chlorine increases hydrophobicity, reducing water solubility but enhancing compatibility with halogenated solvents .
Pharmaceutical Relevance
This compound is pivotal in synthesizing α-alkoxyvinylbenzene derivatives, which are precursors to bioactive molecules . In contrast, 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene is used in agrochemicals due to its stability in harsh environments .
Material Science
4-Bromo-2-ethoxy-1-methylbenzene serves as a monomer in conductive polymer synthesis, leveraging its methyl group for steric control during polymerization .
Q & A
Q. What are the optimal methods for synthesizing 1-Bromo-2-ethoxy-3-methoxybenzene, and how do reaction conditions influence yield and purity?
Synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:
- Etherification : Introducing the ethoxy and methoxy groups via nucleophilic substitution under alkaline conditions (e.g., NaH or K₂CO₃ in DMF) .
- Bromination : Electrophilic bromination (e.g., using Br₂ with FeBr₃ or N-bromosuccinimide under radical conditions) to introduce the bromine atom at the ortho position .
Critical parameters include temperature control (0–60°C), solvent polarity, and stoichiometric ratios of reagents. Side reactions (e.g., over-bromination) can be mitigated by slow addition of brominating agents.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving ambiguities in heavy-atom (Br) positioning .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₁₁BrO₂; theoretical MW: 245.08 g/mol) and isotopic patterns .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (Br, OMe, OEt) influence the reactivity of this compound in cross-coupling reactions?
- Electronic Effects : The bromine atom acts as a directing group, with its electron-withdrawing nature enhancing electrophilic substitution at the para position. Methoxy and ethoxy groups donate electron density via resonance, altering reaction pathways .
- Steric Effects : Bulky substituents (e.g., ethoxy) hinder access to the reactive site, reducing yields in Suzuki-Miyaura couplings. Optimizing ligand systems (e.g., Pd(PPh₃)₄ with SPhos) improves catalytic efficiency .
Example : In a Heck reaction, electron-rich aryl bromides show slower oxidative addition, requiring higher temperatures (80–100°C) .
Q. How can researchers resolve contradictions in reported biological activity data for halogenated methoxybenzenes?
Discrepancies often arise from differences in assay conditions or impurity profiles. Strategies include:
- Purity Validation : Use HPLC-MS to rule out side products (e.g., dehalogenated byproducts) .
- Structural Analog Studies : Compare activity of this compound with derivatives (e.g., 1-Bromo-3,5-dimethoxybenzene) to isolate substituent-specific effects .
- Dose-Response Analysis : Ensure linearity in IC₅₀ curves to confirm target engagement .
Q. What computational tools are recommended for predicting reaction pathways or supramolecular interactions involving this compound?
- Density Functional Theory (DFT) : Models substituent effects on reaction thermodynamics (e.g., Gibbs free energy of bromination) .
- Molecular Docking : Software like AutoDock Vina predicts interactions with biological targets (e.g., cytochrome P450 enzymes) using PubChem-derived 3D structures .
- Retrosynthetic Analysis : Tools like Pistachio/Reaxys prioritize feasible synthetic routes based on known reaction databases .
Methodological Challenges & Solutions
Q. How can researchers design experiments to distinguish between competing reaction mechanisms (e.g., radical vs. ionic pathways) in brominated aromatic systems?
- Radical Traps : Add TEMPO to quench radical intermediates; suppressed product formation indicates a radical mechanism .
- Isotopic Labeling : Use ⁸¹Br-labeled compounds to track bromine migration via NMR or MS .
- Kinetic Studies : Compare activation energies (Arrhenius plots) under varying conditions (e.g., polar vs. nonpolar solvents) .
Q. What strategies optimize crystallization of this compound for high-resolution structural analysis?
- Solvent Screening : Use mixed solvents (e.g., hexane/EtOAc) to slow crystal growth and reduce twinning .
- Temperature Gradients : Gradual cooling (0.5°C/hour) minimizes disorder in heavy-atom positions .
- Additives : Introduce trace amounts of iodine to enhance crystal packing via halogen-halogen interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
